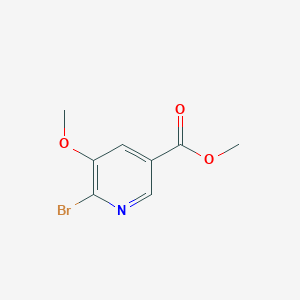

Methyl 6-bromo-5-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVUDOABIJAEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801187730 | |

| Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256810-93-1 | |

| Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 6-bromo-5-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801187730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 6 Methoxynicotinate

Established Synthetic Pathways to Halogenated Nicotinates

The synthesis of halogenated nicotinates like Methyl 5-bromo-6-methoxynicotinate often relies on sequential, well-understood reactions such as esterification and bromination. These methods form the foundation of pyridine (B92270) chemistry.

Esterification and Bromination Sequences

A primary route to obtaining the target molecule involves the functionalization of a pre-existing nicotinic acid or nicotinate (B505614) scaffold. A logical and documented precursor is Methyl 6-hydroxynicotininate. chemicalbook.commedchemexpress.com The synthesis can be envisioned as a two-step process: regioselective bromination followed by methylation of the hydroxyl group.

A known procedure involves the direct bromination of Methyl 6-hydroxynicotininate. chemicalbook.com In this reaction, the starting ester is treated with molecular bromine in acetic acid. The reaction is heated to facilitate the electrophilic substitution, which selectively occurs at the C-5 position of the pyridine ring, yielding Methyl 5-bromo-6-hydroxynicotinate in high yield. chemicalbook.com The directing effect of the hydroxyl group at C-6 strongly favors the introduction of the bromine atom at the adjacent C-5 position.

The subsequent step would be the methylation of the C-6 hydroxyl group to a methoxy (B1213986) group. This can be achieved using standard methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The choice of solvent and base is crucial for optimizing the yield and preventing side reactions. nih.gov

Alternatively, one could begin with nicotinic acid, which can be esterified using an alcohol like methanol (B129727) in the presence of an acid catalyst or other reagents like N-bromosuccinimide (NBS). google.comnih.govyoutube.com The resulting methyl nicotinate would then require sequential hydroxylation, bromination, and methylation, a more complex and less direct pathway.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |

| Methyl 6-hydroxynicotininate | Bromine (Br₂) | Acetic Acid | 60°C | 18 h | Methyl 5-bromo-6-hydroxynicotinate | 100% |

| Data sourced from a documented synthesis procedure. chemicalbook.com |

Multistep Synthesis Design for Pyridine Scaffolds

Beyond modifying existing rings, highly substituted pyridines can be constructed from acyclic precursors through de novo synthesis strategies. chemrxiv.org These methods offer flexibility in introducing a wide array of functional groups. nih.gov

Common approaches include:

Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of aldehydes, β-ketoesters, and a nitrogen source like ammonia (B1221849) to build the pyridine core. organic-chemistry.org

Cycloaddition Reactions: Metal-catalyzed or thermal cycloadditions provide powerful routes to the pyridine skeleton. nih.gov For instance, a ruthenium-catalyzed [4+2] cycloaddition of enamides and alkynes has been shown to produce highly substituted pyridines with excellent regioselectivity. organic-chemistry.org

Cascade Reactions: Modern methods often employ elegant cascade reactions where multiple bonds are formed in a single pot. One such method involves a copper-catalyzed cross-coupling of an α,β-unsaturated ketoxime with an alkenylboronic acid, which triggers an electrocyclization and subsequent oxidation to form the aromatic pyridine ring. nih.gov

These multistep designs allow for the assembly of complex pyridine cores that can then be tailored to achieve the specific substitution pattern of Methyl 5-bromo-6-methoxynicotinate. rsc.orgnih.gov

Advanced Synthetic Strategies and Enabling Technologies

To overcome the limitations of traditional batch chemistry, such as long reaction times and harsh conditions, modern synthetic chemistry has embraced enabling technologies like microwave-assisted synthesis and continuous flow processing.

Microwave-Assisted Organic Synthesis of Nicotinate Derivatives

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved energy efficiency compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of a wide range of heterocyclic scaffolds, including pyridines. nih.gov

For example, the esterification of carboxylic acids can be significantly accelerated under microwave irradiation using catalysts like N-Fluorobenzenesulfonimide (NFSi), achieving high yields in as little as 30 minutes. mdpi.com Similarly, multicomponent reactions to build pyridine skeletons can be performed efficiently under microwave conditions, often with the aid of a solid-supported catalyst that facilitates both the cyclization and subsequent aromatization steps. organic-chemistry.org This approach offers a rapid and sustainable pathway for producing diverse nicotinate derivatives.

Continuous Flow Chemistry Applications in Nicotinate Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a flask. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety, and allows for seamless scalability from lab to production. nih.gov

The synthesis of pyridine derivatives has been shown to benefit greatly from flow chemistry. organic-chemistry.orgresearchgate.net For instance, the N-oxidation of various pyridines has been demonstrated in a packed-bed microreactor, achieving yields up to 99% with reaction times of just a few minutes, a significant improvement over 12-hour batch reactions. thieme-connect.com Such systems can operate for hundreds of hours with consistent performance, highlighting their potential for industrial-scale production. organic-chemistry.orgresearchgate.net The integration of in-line analytical tools and automated purification systems further enhances the efficiency of continuous flow synthesis. nih.govyoutube.com

Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the pyridine ring is a critical challenge in the synthesis of Methyl 5-bromo-6-methoxynicotinate. Regioselectivity, or the ability to control where a functional group is introduced, is governed by the electronic properties of the existing substituents and the reaction conditions. youtube.comyoutube.comyoutube.com

The bromination of 6-hydroxypyridine derivatives serves as a prime example of regioselective functionalization. The electron-donating hydroxyl group activates the ring towards electrophilic attack and directs the incoming bromine atom predominantly to the adjacent C-5 position. cornell.edu This inherent selectivity is exploited in the synthesis of the key intermediate, Methyl 5-bromo-6-hydroxynicotinate. chemicalbook.com

The choice of brominating agent can also influence selectivity. While molecular bromine is effective, reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been developed for mild and highly regioselective bromination of other heterocyclic systems, offering an alternative tool for controlling the reaction outcome. nih.gov

Principles of Sustainable Chemistry in Nicotinate Synthesis

The development of synthetic routes for nicotinate esters, including functionalized derivatives like Methyl 6-bromo-5-methoxynicotinate, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The traditional industrial production of nicotinic acid, a related parent compound, often involves the oxidation of pyridine derivatives with nitric acid, a process that generates nitrous oxide, a greenhouse gas with a warming potential approximately 300 times that of carbon dioxide. nih.gov This has driven research into cleaner, more sustainable alternatives for producing nicotinates and their derivatives. nih.gov

Key strategies in the sustainable synthesis of nicotinates involve the use of biocatalysis, alternative reaction media, and innovative energy sources. These approaches align with core green chemistry principles such as waste prevention, designing less hazardous chemical syntheses, and using catalysis. nih.gov

Biocatalytic Approaches

One of the most promising avenues for the green synthesis of nicotinate derivatives is the use of enzymes as biocatalysts. rsc.org Biocatalysis offers significant advantages over traditional chemical methods, including mild reaction conditions (lower temperatures and pressures), high selectivity, and enhanced catalytic efficiency. rsc.org For instance, the enzyme Novozym® 435, a lipase (B570770) from Candida antarctica, has been successfully used to catalyze the synthesis of various nicotinamide (B372718) derivatives from methyl nicotinate precursors. rsc.org This enzymatic method often employs environmentally benign solvents, such as tert-amyl alcohol, and can be adapted for continuous-flow microreactors, which offer shorter reaction times and higher product yields compared to conventional batch processes. rsc.org

The table below illustrates the efficiency of a biocatalytic method in a continuous-flow system for nicotinate derivative synthesis, highlighting the high yields and mild conditions that characterize this sustainable approach. rsc.org

Table 1: Comparison of Batch vs. Continuous-Flow Biocatalytic Synthesis of a Nicotinate Derivative

| Parameter | Method A: Continuous-Flow Reactor | Method B: Batch (Shaker) Reactor |

|---|---|---|

| Substrates | Methyl Nicotinate, Isobutylamine | Methyl Nicotinate, Isobutylamine |

| Catalyst | Novozym® 435 | Novozym® 435 |

| Solvent | tert-Amyl Alcohol | tert-Amyl Alcohol |

| Temperature | 50 °C | 50 °C |

| Reaction Time | 35 minutes | 24 hours |

| Isolated Yield | 88.5% | 81.6% |

Data derived from a study on nicotinamide synthesis from methyl nicotinate. rsc.org

Advanced Oxidation and Catalytic Systems

For the synthesis of the core nicotinic acid structure, significant research has focused on replacing harsh oxidants with more sustainable alternatives. Gas-phase oxidation of picoline derivatives using heterogeneous catalysts is a solvent-free approach that aligns with green chemistry principles. nih.gov Catalytic systems often involve metal oxides, such as those containing Vanadium (V), Molybdenum (Mo), and Titanium (Ti), which can achieve high conversion rates at elevated temperatures. nih.gov While these methods can be highly efficient, they require careful optimization of reaction parameters. nih.gov

Electrochemical synthesis represents another frontier, offering a mild and atom-efficient route that avoids the need for harsh chemical oxidizing or reducing agents. rsc.org Bipolar membrane electrodialysis has been explored for producing nicotinic acid with high efficiency and lower energy consumption compared to some traditional routes. nih.gov

The following table summarizes different sustainable oxidation methods for producing nicotinic acid, the foundational molecule for nicotinate esters. These principles are relevant for the synthesis of precursors to complex nicotinates.

Table 2: Overview of Greener Oxidation Methods for Nicotinic Acid Synthesis

| Method | Oxidant/Catalyst | Key Advantages | Reported Yield/Efficiency |

|---|---|---|---|

| Gas-Phase Catalytic Oxidation | V₂O₅/MoO₃/ZrO₂/TiO₂ catalyst with air | Solvent-free process, high conversion. nih.gov | 95% conversion at 340 °C. nih.gov |

| Liquid-Phase Oxidation | Green oxidizing agents | High atom economy, reduced waste. nih.gov | Atom economy of 87%. nih.gov |

| Electrodialysis (BMED) | Electricity | Green process, converts salt to acid. nih.gov | 95.9% efficiency. nih.gov |

| Biocatalysis | Enzymes/Whole-cell conversion | Mild conditions, high selectivity. rsc.org | High product yields (e.g., 81-88%). rsc.org |

Data compiled from studies on sustainable nicotinic acid and derivative synthesis. nih.govrsc.org

By embracing these sustainable methodologies, the synthesis of complex molecules like Methyl 6-bromo-5-methoxynicotinate can be designed to be more efficient, safer, and environmentally responsible, moving away from legacy methods that carry a significant ecological footprint. nih.govnih.gov

Chemical Reactivity and Mechanistic Aspects of Methyl 5 Bromo 6 Methoxynicotinate

Halogen-Mediated Transformation Reactions

The presence of a bromine atom on the pyridine (B92270) ring is a key feature influencing the chemical reactivity of methyl 5-bromo-6-methoxynicotinate. This halogen allows for a range of transformation reactions, particularly nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions at the Pyridine Core

The pyridine ring in methyl 5-bromo-6-methoxynicotinate is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the bromine atom and the ester group. This electronic feature makes the ring susceptible to nucleophilic attack. In one documented synthesis, the chlorine atom of methyl 5-bromo-6-chloronicotinate is displaced by a methoxide (B1231860) ion to yield methyl 5-bromo-6-methoxynicotinate. google.com This reaction highlights the ability of the pyridine core to undergo nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds with the addition of sodium methoxide in methanol (B129727) at room temperature, leading to the crystallization of the desired product. google.com

Another synthetic route involves the reaction of ethyl-5,6-dibromonicotinate with sodium methoxide in methanol under heat, which also results in the formation of methyl 5-bromo-6-methoxynicotinate through nucleophilic displacement of one of the bromine atoms. google.com Such reactions are fundamental in modifying the pyridine scaffold to introduce a variety of functional groups. The bromine atom itself can be displaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions, further expanding the synthetic utility of this compound.

Strategic Role of the Bromine Moiety in Reactivity

The polarizability of the bromine atom and its ability to participate in halogen bonding can also influence intermolecular interactions and the physical properties of the molecule. In the context of synthetic chemistry, the bromine atom is often introduced to a molecule to serve as a "handle" for subsequent functionalization. Once the desired modifications are made to other parts of the molecule, the bromine can be replaced or transformed in a later step. This strategic placement allows for a modular approach to the synthesis of complex target molecules.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are among the most important and widely used methods in modern organic synthesis. Methyl 5-bromo-6-methoxynicotinate is an excellent substrate for these reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a highly efficient and versatile method for the formation of carbon-carbon bonds. Methyl 5-bromo-6-methoxynicotinate readily participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl group from an arylboronic acid. lookchem.com This reaction is a cornerstone in the synthesis of 5-arylnicotinates, which are important structural motifs in many biologically active compounds. lookchem.com

The general procedure for the Suzuki-Miyaura coupling of methyl 5-bromo-6-methoxynicotinate involves reacting it with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.com The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction.

Scope and Limitations with Arylboronic Acids

The Suzuki-Miyaura coupling of methyl 5-bromo-6-methoxynicotinate has been successfully demonstrated with a variety of arylboronic acids. For instance, the coupling with 2-furanboronic acid proceeds in good yield (73%) to form the corresponding 5-arylnicotinate derivative. lookchem.com However, the reaction is not without its limitations. Steric hindrance can play a significant role in the success of the coupling. Reactions with sterically hindered arylboronic acids, such as 2,4,6-trimethylphenylboronic acid, have been shown to be unsuccessful, with only trace amounts of the desired product being formed even after prolonged reaction times at elevated temperatures. lookchem.com This suggests that the scope of the reaction is generally limited to arylboronic acids with no more than one ortho substituent. lookchem.com

Catalytic Systems and Ligand Effects

The choice of the catalytic system, including the palladium source and the ligand, is critical for the success of the Suzuki-Miyaura coupling. A commonly used catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. lookchem.com The triphenylphosphine (B44618) ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination.

The reaction is typically carried out in a two-phase system consisting of an organic solvent, such as toluene, and an aqueous solution of a base, like sodium carbonate. lookchem.com The base is essential for the activation of the boronic acid and for neutralizing the byproducts of the reaction. The specific conditions, including the choice of ligand, can be optimized to improve the yield and selectivity of the coupling reaction. The electronic and steric properties of the ligand can influence the reactivity of the palladium catalyst and its ability to couple with different substrates.

Functional Group Interconversions on the Nicotinate (B505614) Skeleton

Reductive Transformations (e.g., Ester to Alcohol)

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, milder and more selective reagents are often sought. Sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, is typically used for the reduction of aldehydes and ketones. scholarsresearchlibrary.com However, its reactivity towards esters can be enhanced under specific conditions.

For instance, the reduction of methyl nicotinate to 3-pyridyl methanol has been achieved in high yields using an excess of sodium borohydride in methanol. scholarsresearchlibrary.com The combination of NaBH₄ with methanol provides a convenient and efficient system for this transformation. scholarsresearchlibrary.com This method offers a safer and less expensive alternative to more reactive hydrides. scholarsresearchlibrary.com

Recent advancements in catalysis have introduced novel methods for ester reduction. Nickel-catalyzed systems, for example, have been developed for the exhaustive reduction of unactivated aryl esters to their corresponding tolyl derivatives in a single step. chemrxiv.org This approach utilizes an organosilane reducing agent activated by a stoichiometric amount of potassium tert-butoxide. chemrxiv.org Furthermore, photoredox catalysis has emerged as a powerful tool for ester reduction. A novel diazabenzacenaphthenium photocatalyst can promote the four-electron reduction of esters to alcohols under visible-light irradiation, using ammonium (B1175870) oxalate (B1200264) as a "traceless reductant." nih.gov

Oxidative Manipulations

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic attack compared to benzene. imperial.ac.ukwikipedia.org However, the introduction of an N-oxide functionality significantly alters the reactivity of the pyridine ring, making it more susceptible to certain oxidative and substitution reactions.

The oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents. Maleic anhydride (B1165640) derivatives have been shown to be effective catalysts for the N-oxidation of a range of pyridine substrates using hydrogen peroxide as the oxidant. rsc.org The choice of catalyst depends on the electronic properties of the pyridine; electron-rich pyridines react well with 2,3-dimethylmaleic anhydride, while electron-deficient pyridines are more effectively oxidized with 1-cyclohexene-1,2-dicarboxylic anhydride. rsc.org

Once formed, pyridine N-oxides can undergo various transformations. For example, they can be involved in deoxidative substitution reactions. acs.org The presence of substituents on the pyridine N-oxide ring influences the course of these reactions due to both steric and electronic effects. acs.org

Elucidation of Reaction Mechanisms and Kinetics

Electronic and Steric Effects on Reactivity (e.g., Methoxy (B1213986) Group Influence)

The reactivity of the pyridine ring is significantly influenced by the electronic and steric effects of its substituents. The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. imperial.ac.ukstackexchange.com

In the case of methoxypyridines, a methoxy group at the 2-position can decrease the basicity of the pyridine nitrogen due to its inductive electron-withdrawing effect. nih.gov This reduced basicity can be advantageous in certain reactions, such as the Robinson annulation, by preventing unwanted side reactions. nih.gov The steric hindrance provided by substituents can also play a crucial role in directing the outcome of a reaction. For example, bulky substituents near the pyridine nitrogen can hinder its coordination to a metal center, influencing the regioselectivity of certain reactions. nih.govacs.org

The electronic nature of substituents on the pyridine ring also affects the properties of metal complexes. nih.gov Electron-donating groups tend to increase the electron density around the metal center, while electron-withdrawing groups pull electron density away. nih.gov These electronic perturbations can influence the reactivity and catalytic activity of the metal complexes. nih.gov

Table 2: Influence of Methoxy Group Position on Pyridine Basicity

| Compound | pKa of Conjugate Acid | Electronic Effect of Methoxy Group | Reference |

| Pyridine | 5.23 | - | nih.gov |

| 2-Methoxypyridine (B126380) | 3.06 | Inductive electron-withdrawing | nih.gov |

Understanding Regiochemical Control in Pyridine Derivatization

The regioselectivity of substitution reactions on the pyridine ring is a critical aspect of its chemistry. The inherent electronic properties of the pyridine ring direct incoming electrophiles and nucleophiles to specific positions.

In electrophilic aromatic substitution (SNAr) reactions, the pyridine ring is deactivated, and substitution occurs preferentially at the 3- and 5-positions. imperial.ac.ukquora.com This is because attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the intermediate Wheland complex. imperial.ac.uk

Conversely, nucleophilic aromatic substitution (SNAr) is favored at the 2- and 4-positions. imperial.ac.ukstackexchange.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate. imperial.ac.uk

The regioselectivity of these reactions can be further controlled by the directing effects of existing substituents on the pyridine ring. The interplay of electronic and steric effects of these substituents determines the final position of the incoming group. researchgate.netpearson.com For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the regioselectivity can be influenced by the steric bulk of the 3-substituent and the solvent used. researchgate.net Bulky substituents can direct the incoming nucleophile to the less hindered 6-position. researchgate.net

Recent research has demonstrated methods for the regiodivergent alkylation of pyridines, where the choice of alkyllithium activator can selectively direct the alkylation to either the C2 or C4 position. acs.org Similarly, the use of a blocking group can enable highly regioselective C4-alkylation of pyridines via a Minisci-type reaction. nih.gov

Investigation of Protodeborylation Processes

Protodeborylation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant reaction in organic synthesis. It can be an undesirable side reaction in cross-coupling methodologies like the Suzuki-Miyaura coupling, or a synthetically useful transformation. The stability of organoboron compounds, particularly arylboronic acids and their esters, towards protodeborylation is a subject of extensive research. The investigation into the protodeborylation of borylated derivatives of methyl 6-bromo-5-methoxynicotinate provides valuable insights into the mechanistic pathways and factors governing this transformation for electron-deficient heteroaromatic systems.

The protodeborylation of arylboronic esters can proceed through various pathways, with the reaction conditions and the electronic nature of the aryl group playing a crucial role. ed.ac.uknih.gov Generally, the process is facilitated by either acidic or basic conditions. publish.csiro.au For heteroarylboronic esters, the mechanism can be further complicated by the protonation state of the heterocycle. nih.gov

Research Findings

Detailed kinetic and mechanistic studies on a range of (hetero)arylboronic esters have shed light on the nuances of protodeborylation. ed.ac.uk While it is often assumed that converting a boronic acid to its ester form enhances stability against protodeborylation, this is not universally true. The nature of the diol used for esterification significantly impacts stability, with some esters exhibiting faster protodeborylation rates than the parent boronic acids. nih.gov

Key findings from these investigations include:

Multiple Protodeborylation Pathways: Research has identified several distinct pathways for protodeborylation, including direct protodeborylation of the boronic ester and pathways that proceed via initial hydrolysis to the boronic acid. ed.ac.uknih.gov

Influence of pH: The rate of protodeborylation is highly dependent on the pH of the medium. ed.ac.uk For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion. ed.ac.uk

Catalysis: The hydrolysis and subsequent protodeborylation can be subject to various forms of catalysis, including self-catalysis and auto-catalysis, particularly when the pH is near the pKa of the boronic acid/ester. ed.ac.uk

Substituent Effects: The electronic properties of substituents on the aromatic ring have a profound effect on the rate of protodeborylation. Both electron-donating and electron-withdrawing groups can influence the reaction rate, sometimes in a non-linear fashion. acs.org

The table below summarizes the different mechanistic pathways investigated for the protodeborylation of arylboronic esters.

| Pathway | Description | Key Intermediates | Influencing Factors |

| Direct Protodeborylation | The C-B bond of the boronic ester is cleaved directly without prior hydrolysis. | Arylboronate ester | Base concentration, solvent polarity |

| Pre-hydrolytic Pathway | The boronic ester first hydrolyzes to the corresponding boronic acid, which then undergoes protodeborylation. | Boronic acid, Arylboronate anion | pH, water concentration, nature of the esterifying diol |

| Self-Catalysis | The protodeborylation is catalyzed by the boronic acid/ester itself. | Dimeric or oligomeric species | Concentration, pH close to pKa |

| Auto-Catalysis | The reaction is catalyzed by a product or intermediate of the reaction. | Phenolic byproducts (in some cases) | Reaction progress |

In the context of a borylated derivative of methyl 6-bromo-5-methoxynicotinate, the electron-withdrawing nature of the pyridine ring and the ester group, combined with the electron-donating effect of the methoxy group, would create a complex electronic environment influencing the susceptibility to protodeborylation. Mechanistic studies on analogous systems suggest that both direct and pre-hydrolytic pathways could be operative, with their relative contributions depending on the specific reaction conditions.

The following table presents hypothetical kinetic data for the protodeborylation of a pinacol (B44631) boronate derivative of methyl 6-bromo-5-methoxynicotinate under different pH conditions, illustrating the typical pH-dependence of such reactions.

| pH | Observed Rate Constant (kobs, s-1) | Dominant Pathway |

| 4 | 1.2 x 10-6 | Acid-catalyzed hydrolysis |

| 7 | 3.5 x 10-7 | Uncatalyzed hydrolysis |

| 10 | 8.9 x 10-5 | Base-catalyzed hydrolysis and direct protodeborylation |

| 12 | 5.2 x 10-4 | Base-catalyzed direct protodeborylation |

These data illustrate a common trend where the rate of protodeborylation increases significantly at higher pH values. ed.ac.uk Understanding these mechanistic details is crucial for optimizing conditions in synthetic applications that utilize borylated intermediates, either to suppress unwanted protodeborylation or to facilitate it in a controlled manner.

Applications of Methyl 5 Bromo 6 Methoxynicotinate in Organic Synthesis and Beyond

Utility as a Versatile Synthetic Building Block

Substituted pyridines are fundamental components in the development of pharmaceuticals, agrochemicals, and materials. The presence of a bromine atom and a methoxy (B1213986) group on the nicotinic acid framework of Methyl 6-bromo-5-methoxynicotinate offers multiple reaction sites for synthetic transformations. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents. The methoxy group can be a precursor to a hydroxyl group, which can be further functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This multi-functionality makes compounds like Methyl 6-bromo-5-methoxynicotinate valuable building blocks in combinatorial chemistry and library synthesis for drug discovery. nih.gov

Precursors for Complex Heterocyclic Systems

The pyridine (B92270) core of Methyl 6-bromo-5-methoxynicotinate is a key structural motif in numerous biologically active compounds. Its functional handles allow for its elaboration into more complex heterocyclic systems.

Synthesis of Substituted Nicotinic Acid Derivatives

The ester functionality of Methyl 6-bromo-5-methoxynicotinate can be hydrolyzed to the corresponding nicotinic acid. This carboxylic acid can then undergo a variety of transformations, including amidation to form nicotinamides or further coupling reactions. The ability to modify the substituents on the pyridine ring prior to or after hydrolysis provides a flexible approach to a diverse range of nicotinic acid derivatives. These derivatives are important scaffolds in medicinal chemistry.

Construction of Fused Pyridine Ring Systems

The bromo and methoxy groups on the pyridine ring can be utilized to construct fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic and tricyclic scaffolds. nih.gov The synthesis of quinolines, for example, can be achieved by condensing a primary aromatic amine with glycerol (B35011) and sulfuric acid, a process that can be adapted for substituted pyridines. google.com The development of methods for the synthesis of highly substituted pyridines often involves cascade reactions that can be initiated from functionalized pyridine precursors. nih.gov Such strategies are crucial for accessing novel chemical space and developing compounds with unique biological activities.

Intermediates in the Synthesis of Biologically Relevant Molecules

The structural motifs present in Methyl 6-bromo-5-methoxynicotinate are found in a variety of biologically active molecules, highlighting its potential as a key intermediate in their synthesis.

Precursors for Pharmaceutical Scaffolds (e.g., Nuclear Receptor Modulators)

Pyridine derivatives are integral components of many pharmaceutical agents. nih.gov They are often found in compounds designed to interact with specific biological targets, such as enzymes and receptors. Nuclear receptors, a class of ligand-activated transcription factors, are important drug targets for a range of diseases. nih.gov Small molecule modulators of these receptors often contain heterocyclic scaffolds like pyridine. nih.gov The development of selective nuclear receptor modulators relies on the ability to synthesize a diverse library of compounds, and versatile building blocks like Methyl 6-bromo-5-methoxynicotinate are essential for this purpose.

Reagents in Agrochemical Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of the agrochemical industry. nih.gov Over 70% of commercial agrochemicals contain at least one heterocyclic ring. nih.gov The specific substitution pattern on the pyridine ring can influence the biological activity and physicochemical properties of the molecule, such as its uptake and translocation in plants or insects. nih.gov The use of fluorinated building blocks is also a significant trend in agrochemical synthesis, and the ability to introduce fluorine atoms onto a pyridine scaffold can be a valuable synthetic strategy. nih.gov While not containing fluorine itself, the bromo-substituent on Methyl 6-bromo-5-methoxynicotinate can be a site for the introduction of fluorine or fluorinated groups.

Unveiling the Potential of Methyl 6-bromo-5-methoxynicotinate in Advanced Materials Research

While detailed research focusing exclusively on the applications of Methyl 6-bromo-5-methoxynicotinate in advanced materials is not extensively documented in publicly available scientific literature, its structural features suggest a significant potential as a versatile building block in the synthesis of novel functional materials. The presence of a bromo-substituted and methoxy-functionalized pyridine ring makes it a candidate for various cross-coupling reactions and further chemical modifications, opening avenues for its incorporation into polymers, organic electronics, and other sophisticated material systems.

The pyridine core, a nitrogen-containing heterocycle, is a common motif in materials science due to its inherent electronic properties and its ability to coordinate with metal ions. The strategic placement of a bromine atom and a methoxy group on this ring system in Methyl 6-bromo-5-methoxynicotinate offers chemists precise control over the electronic and steric characteristics of the resulting materials. The bromine atom can serve as a reactive handle for introducing other functional groups or for polymerization through reactions like Suzuki or Stille coupling. The methoxy group, being an electron-donating group, can influence the photophysical properties, such as the emission and absorption spectra, of materials into which it is incorporated.

Although specific data tables and detailed research findings for Methyl 6-bromo-5-methoxynicotinate are not available, the broader class of substituted nicotinic acid esters has been explored in various areas of advanced materials research. These related compounds have been utilized in the development of Organic Light-Emitting Diodes (OLEDs), where the pyridine moiety can contribute to improved electron transport and device efficiency. Furthermore, their incorporation into polymer backbones can lead to materials with tailored thermal stability, conductivity, and optical properties.

The potential applications of materials derived from Methyl 6-bromo-5-methoxynicotinate are theoretically broad, spanning from organic electronics to the development of specialized polymers. However, without specific studies on this compound, any discussion of its contributions remains speculative and based on the known reactivity and properties of analogous structures. Further research is needed to fully elucidate the specific advantages and applications of incorporating this particular chemical compound into advanced materials.

Computational and Theoretical Studies on Methyl 5 Bromo 6 Methoxynicotinate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of Methyl 6-bromo-5-methoxynicotinate. These methods allow for the detailed analysis of the molecule's electron distribution, which is dictated by the interplay of the pyridine (B92270) ring and its substituents: a bromine atom, a methoxy (B1213986) group, and a methyl ester group.

The electronic structure is significantly influenced by the electronegative bromine atom and the electron-donating methoxy group. This creates a unique electronic environment within the pyridine ring. fluorochem.co.uk Theoretical studies on similar brominated heterocyclic compounds have shown that the bromine atom withdraws electron density, while the methoxy group donates electron density through resonance. researchgate.net

A key aspect of the electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov For Methyl 6-bromo-5-methoxynicotinate, the HOMO is likely to be localized on the electron-rich portions of the molecule, such as the methoxy group and the pyridine ring, while the LUMO would be expected to be distributed over the electron-deficient regions, influenced by the bromine atom and the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from quantum chemical calculations. MEP analysis visually represents the electron density around the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. mdpi.com For Methyl 6-bromo-5-methoxynicotinate, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting these as sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Related Substituted Pyridine

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Note: This data is illustrative and based on typical values for similarly substituted pyridine derivatives found in computational studies. Actual values for Methyl 6-bromo-5-methoxynicotinate would require specific calculations. |

Molecular Modeling and Docking Studies

Molecular docking simulations would involve placing the 3D structure of Methyl 6-bromo-5-methoxynicotinate into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. These calculations are guided by a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For Methyl 6-bromo-5-methoxynicotinate, the bromine atom, the methoxy group, the ester group, and the pyridine nitrogen can all participate in various interactions within a protein's binding pocket. The bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. The oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors, while the pyridine nitrogen can also form hydrogen bonds or coordinate with metal ions. acs.org

The results of molecular docking studies are often visualized to understand the specific interactions between the ligand and the amino acid residues of the protein. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the chemical reactivity and selectivity of a molecule. By analyzing the electronic properties calculated through quantum chemistry, insights into how and where a molecule will react can be gained.

For Methyl 6-bromo-5-methoxynicotinate, the distribution of electron density, as revealed by MEP maps and atomic charges, can predict the most likely sites for electrophilic and nucleophilic attack. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. The bromine atom at the 6-position makes this site a potential target for nucleophilic substitution reactions.

Fukui functions and local reactivity descriptors are more advanced computational tools used to quantify the reactivity of different atomic sites in a molecule. nih.gov These descriptors can differentiate between susceptibility to nucleophilic, electrophilic, and radical attack, providing a more nuanced picture of chemical reactivity. mdpi.com

Computational studies can also be used to model reaction mechanisms and predict the activation energies of different reaction pathways. This allows for the prediction of the most favorable reaction conditions and the likely products of a chemical transformation. For instance, the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds on pyridine rings, could be computationally modeled to predict the optimal catalyst and reaction conditions for Methyl 6-bromo-5-methoxynicotinate. researchgate.net

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR chemical shifts of Methyl 6-bromo-5-methoxynicotinate. acs.org These predicted spectra can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of complex spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. belnauka.by By calculating the vibrational modes of Methyl 6-bromo-5-methoxynicotinate, the characteristic stretching and bending frequencies of its functional groups (C=O of the ester, C-O of the methoxy group, C-Br bond) can be predicted. This can help in the interpretation of experimental IR spectra and in confirming the presence of these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. nottingham.ac.uk These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For Methyl 6-bromo-5-methoxynicotinate, the predicted UV-Vis spectrum would be influenced by the π-system of the pyridine ring and the electronic effects of its substituents.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Structurally Related Bromopyridine Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Aromatic H: 7.8-8.5 | Aromatic H: 7.6-8.4 |

| ¹³C NMR (δ, ppm) | Carbonyl C: ~165 | Carbonyl C: ~164 |

| IR (cm⁻¹) | C=O Stretch: ~1710 | C=O Stretch: ~1725 |

| UV-Vis (λmax, nm) | ~275 | ~270 |

| Note: This data is illustrative and based on typical correlations found in the literature for similar compounds. nottingham.ac.uk Specific experimental and computational studies on Methyl 6-bromo-5-methoxynicotinate would be required for a direct comparison. |

The close agreement often observed between predicted and experimental spectroscopic data provides strong evidence for the accuracy of the computational models used and validates the calculated electronic structure and properties of the molecule under investigation.

Analytical and Spectroscopic Characterization of Methyl 5 Bromo 6 Methoxynicotinate and Its Derivatives

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for the separation and purification of Methyl 6-bromo-5-methoxynicotinate from reaction mixtures and for its identification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with Mass Spectrometry (MS), it provides an unparalleled level of identification by separating compounds based on their boiling points and polarity, and then identifying them based on their mass-to-charge ratio and fragmentation patterns. While specific GC and GC-MS data for Methyl 6-bromo-5-methoxynicotinate is not extensively detailed in the public literature, the principles of the technique are broadly applicable. For instance, in the analysis of related brominated and methylated nicotinic acid derivatives, GC-MS would be expected to reveal a molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern for bromine (approximately equal intensity for M+ and M+2 ions).

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds like Methyl 6-bromo-5-methoxynicotinate. bldpharm.com Several commercial suppliers list HPLC as a method for quality control and analysis of this compound and its derivatives, indicating its widespread use in ensuring purity. bldpharm.combldpharm.combldpharm.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Methyl 6-bromo-5-methoxynicotinate, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed structural elucidation of Methyl 6-bromo-5-methoxynicotinate, providing information about the connectivity of atoms, the chemical environment of specific nuclei, and the presence of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, Methyl 6-bromo-5-methylpicolinate, the ¹H NMR spectrum shows distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. chemicalbook.com The chemical shifts and splitting patterns of these protons are influenced by the presence of the bromine atom and the ester group. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of a related isomer, the carbon atoms of the pyridine ring, the methyl ester, and the methoxy (B1213986) group would all exhibit distinct chemical shifts. For example, in a similar structure, the aromatic carbon atoms resonate in the downfield region of the spectrum. arkat-usa.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Methyl 6-bromo-5-methoxynicotinate based on analogous structures.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | ~ 7.4 - 8.3 | ~ 110 - 150 |

| Methoxy (-OCH₃) | ~ 3.9 | ~ 55 |

| Ester Methyl (-COOCH₃) | ~ 3.8 | ~ 52 |

This is an interactive data table. The values are based on typical ranges for similar compounds and may vary.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

When coupled with Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. Commercial suppliers of Methyl 6-bromo-5-methoxynicotinate and its derivatives often provide LC-MS data as part of their quality assurance. bldpharm.combldpharm.combldpharm.com The mass spectrum of Methyl 6-bromo-5-methoxynicotinate would be expected to show a prominent molecular ion peak cluster due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of Methyl 6-bromo-5-methoxynicotinate would display characteristic absorption bands corresponding to its functional groups.

Key expected IR absorptions include:

C=O stretch (ester): A strong absorption band is expected in the region of 1700-1735 cm⁻¹. libretexts.orglibretexts.org

C-O stretch (ester and ether): These stretches would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org

C-Br stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, around 550 cm⁻¹.

The following table summarizes the characteristic IR absorption frequencies for the functional groups in Methyl 6-bromo-5-methoxynicotinate.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1700 - 1735 |

| C-O (Ester, Ether) | 1000 - 1300 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| C-Br | ~ 550 |

This is an interactive data table based on established IR spectroscopy correlation charts. libretexts.orglibretexts.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of Methyl 6-bromo-5-methoxynicotinate. The absorption of ultraviolet and visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The UV spectrum of nicotinic acid, the parent compound, typically displays absorption maxima around 213 nm and 261 nm when measured in an acidic solution. starna.com These absorptions are attributed to π → π* transitions within the pyridine ring. In Methyl 6-bromo-5-methoxynicotinate, the presence of the ester group, the bromine atom, and the methoxy group on the pyridine ring influences the energy of these electronic transitions.

The primary chromophores in Methyl 6-bromo-5-methoxynicotinate are the substituted pyridine ring and the α,β-unsaturated ester system. The expected electronic transitions include:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring and the carbonyl group. The substitution on the pyridine ring, particularly the electron-donating methoxy group and the electron-withdrawing bromine atom, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted methyl nicotinate (B505614).

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the ester and methoxy groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The UV-Vis spectrum provides a characteristic fingerprint for Methyl 6-bromo-5-methoxynicotinate, which can be used for identification and quantification purposes. The exact absorption maxima (λmax) and molar absorptivity (ε) are dependent on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

Table 1: Expected Electronic Transitions for Methyl 6-bromo-5-methoxynicotinate

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Substituted Pyridine Ring | 200 - 280 |

Quantitative Analytical Procedures (e.g., Titration, Elemental Analysis)

Quantitative analytical methods are essential for verifying the elemental composition and purity of a synthesized compound like Methyl 6-bromo-5-methoxynicotinate.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For Methyl 6-bromo-5-methoxynicotinate (molecular formula C₈H₈BrNO₃), the theoretical elemental composition can be calculated based on its atomic weights. The experimental values obtained from elemental analysis of a pure sample should closely match these theoretical values, providing strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of Methyl 6-bromo-5-methoxynicotinate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 39.05 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.29 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.47 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.70 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.50 |

| Total | | | | 246.07 | 100.00 |

Titration

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. In the context of Methyl 6-bromo-5-methoxynicotinate, an acid-base titration could theoretically be employed. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, imparting basic properties to the molecule. Therefore, a solution of Methyl 6-bromo-5-methoxynicotinate in a suitable solvent could be titrated with a standardized strong acid, such as hydrochloric acid. The endpoint of the titration, where all the basic sites have been neutralized, can be detected using a pH indicator or potentiometrically. This would allow for the quantification of the compound in a given sample.

Emerging Research Directions and Future Prospects for Methyl 5 Bromo 6 Methoxynicotinate Chemistry

Development of Novel Catalytic Systems for Enhanced Transformations

The transformation of Methyl 6-bromo-5-methoxynicotinate and related pyridine (B92270) scaffolds is poised for significant advancement through the development of novel catalytic systems. Research is increasingly focused on moving beyond traditional catalysts to more efficient, selective, and sustainable alternatives.

Recent progress in the synthesis of polysubstituted pyridines has highlighted the potential of nanocatalysts in facilitating multicomponent reactions. rsc.org These catalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and, in some cases, novel reaction pathways. For instance, the use of various nanoparticles has been explored for the formation of polyfunctionalized pyridines, suggesting a promising avenue for the derivatization of Methyl 6-bromo-5-methoxynicotinate. rsc.org

Furthermore, the use of earth-abundant and economical transition metals, such as cobalt, is gaining traction. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful method for constructing pyridine rings. rsc.org This strategy could be adapted for the synthesis of analogs of Methyl 6-bromo-5-methoxynicotinate, offering a more cost-effective approach compared to precious metal catalysis. Another significant development is the use of iridium catalysts stabilized by pincer ligands for the synthesis of meta-functionalized pyridines through dehydrogenative heterocondensation of amino alcohols. nih.gov

| Catalytic System | Description | Potential Advantage for Pyridine Synthesis |

| Nanocatalysts | Catalysts in the nanometer size range, offering high surface area and unique reactivity. rsc.org | Enhanced reaction rates and yields in multicomponent reactions for pyridine formation. rsc.org |

| Cobalt Catalysts | Earth-abundant transition metal catalysts used in cycloaddition reactions. rsc.org | Economical and efficient synthesis of multi-substituted pyridines. rsc.org |

| Iridium Pincer Catalysts | Iridium complexes with tridentate pincer ligands for dehydrogenative condensation. nih.gov | High efficiency and selectivity in the synthesis of meta-functionalized pyridines. nih.gov |

Exploration of Unconventional Reaction Pathways and Conditions

To overcome the limitations of traditional synthetic methods, researchers are exploring unconventional reaction pathways and conditions. These approaches often lead to improved efficiency, novel substitution patterns, and access to previously inaccessible molecules.

One such approach is the use of lithiated allenes and isothiocyanates for the synthesis of pyridines with unique oxygen and sulfur functionalities. This method provides a fundamentally different route to pyridine rings compared to classical condensation reactions. Additionally, metal-free cascade reactions, such as the tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, offer a robust strategy for constructing highly functionalized pyridines from readily available starting materials. acs.orgnih.gov

The application of microwave irradiation represents another significant advance. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of quaternary pyridinium (B92312) salts and holds considerable promise for accelerating the synthesis and derivatization of Methyl 6-bromo-5-methoxynicotinate. mdpi.com The use of ultrasound technology is also emerging as a green and valuable technique in organic synthesis, including the preparation of pyridine derivatives. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For instance, AI has been used to design and integrate pyridine derivatives with specific biological activities. nih.gov In one study, a series of pyridine derivatives were designed with the aid of artificial intelligence to target both diabetes and cancer. nih.gov AI can also be employed for retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials and proposing a viable synthetic pathway. philadelphia.edu.jo This approach can significantly accelerate the discovery of new and more efficient routes to Methyl 6-bromo-5-methoxynicotinate and its derivatives. Furthermore, machine learning models can be trained to predict the success of a given reaction based on a set of starting materials and conditions, thereby reducing the need for extensive experimental screening. philadelphia.edu.jo

| AI/ML Application | Description | Potential Impact on Methyl 6-bromo-5-methoxynicotinate Chemistry |

| Reaction Prediction | Algorithms that predict the products and yields of chemical reactions. philadelphia.edu.jo | More efficient optimization of synthetic steps and reduced experimental effort. |

| Retrosynthesis | AI-driven tools that propose synthetic routes to a target molecule. philadelphia.edu.jo | Discovery of novel and more efficient synthetic pathways. |

| Drug Design | Designing novel molecules with desired biological activities. nih.govrsc.orgnih.gov | Accelerated discovery of new drug candidates based on the Methyl 6-bromo-5-methoxynicotinate scaffold. |

Sustainable and Economically Viable Synthetic Strategies

The development of sustainable and economically viable synthetic strategies is a critical goal in modern chemistry. For pyridine synthesis, this involves the use of renewable feedstocks, green solvents, and energy-efficient processes.

A notable example is the thermo-catalytic conversion of glycerol (B35011), a byproduct of biodiesel production, into pyridines using zeolite catalysts. rsc.org This process offers a renewable route to the pyridine core, which could be functionalized to produce compounds like Methyl 6-bromo-5-methoxynicotinate. The study identified optimal conditions for maximizing the yield of pyridines, demonstrating the feasibility of this green approach. rsc.org The use of ultrasound as a green technique in organic synthesis has also been highlighted as a way to prepare pyridine derivatives more efficiently. acs.org

The economic viability of any synthetic route is paramount for its industrial application. The use of inexpensive and abundant starting materials and catalysts, coupled with high-yielding and atom-economical reactions, will be crucial for the large-scale production of Methyl 6-bromo-5-methoxynicotinate and its derivatives. The shift towards catalysts based on earth-abundant metals like cobalt is a step in this direction. rsc.org

Discovery of Novel Applications in Interdisciplinary Fields

The unique substitution pattern of Methyl 6-bromo-5-methoxynicotinate makes it a promising scaffold for applications beyond traditional medicinal chemistry. Its functional groups offer handles for further derivatization, opening up possibilities in materials science and chemical biology.

In medicinal chemistry, pyridine derivatives are integral to the development of drugs for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative conditions. rsc.orgnih.govjchemrev.com The methoxypyridine motif, in particular, has been incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease. nih.gov The bromo- and ester- functionalities on Methyl 6-bromo-5-methoxynicotinate provide convenient points for diversification to explore new biological targets.

In the realm of materials science, pyridine-containing molecules have been investigated for their liquid crystalline and photophysical properties. researchgate.net The design and synthesis of novel 2-methoxypyridine (B126380) derivatives have led to the development of luminescent mesogens with potential applications in optoelectronic devices. researchgate.net The specific electronic properties conferred by the bromo and methoxy (B1213986) substituents in Methyl 6-bromo-5-methoxynicotinate could be harnessed to create novel functional materials with tailored optical and electronic characteristics. Additionally, pyridine derivatives have been explored for their potential as insecticidal agents. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-bromo-5-methoxynicotinate, and how can reaction conditions be optimized?

- Methodological Answer : Methyl nicotinate derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of methyl 5-methoxynicotinate using (N-bromosuccinimide) under radical conditions can introduce the bromo group at the 6-position. Optimization involves controlling temperature (0–5°C), solvent (e.g., ), and reaction time (4–6 hours) to minimize side products like di-brominated species . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical.

Q. How should researchers characterize the purity and structure of Methyl 6-bromo-5-methoxynicotinate?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The methoxy group () typically resonates at ~3.9 ppm in -NMR, while the ester carbonyl appears at ~165–170 ppm in -NMR .

- HPLC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% for synthetic intermediates) .

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL (for small molecules) .

Q. What safety protocols are essential for handling Methyl 6-bromo-5-methoxynicotinate?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition. Avoid incompatible materials (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in further functionalization of Methyl 6-bromo-5-methoxynicotinate?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron density and frontier molecular orbitals to predict reactive sites. For example, the 2- and 4-positions of the pyridine ring may show higher electrophilicity for Suzuki-Miyaura cross-coupling, guided by . Validate predictions with experimental data (e.g., -NMR coupling constants) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for Methyl 6-bromo-5-methoxynicotinate derivatives?

- Methodological Answer :

- Dynamic Effects : If NMR suggests conformational flexibility (e.g., rotating methoxy groups), compare crystallographic thermal ellipsoids to assess static vs. dynamic disorder .

- Solvent Artifacts : Recrystallize in multiple solvents (e.g., DMSO vs. ethanol) to check for solvent inclusion in the crystal lattice, which may alter bond lengths .

- Synchrotron Validation : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to resolve ambiguities in heavy-atom positions (e.g., bromine) .

Q. How can regioselectivity be controlled in palladium-catalyzed cross-coupling reactions involving Methyl 6-bromo-5-methoxynicotinate?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., ) favor oxidative addition at the 6-bromo position over the methoxy group. For example, Suzuki coupling with arylboronic acids proceeds at the bromine site with >90% selectivity when using in at 80°C .

- Directing Groups : Introduce temporary directing groups (e.g., pyridyl) to steer C–H activation toward specific positions post-cross-coupling .

Q. What are the stability challenges of Methyl 6-bromo-5-methoxynicotinate under acidic/basic conditions, and how are they mitigated?

- Methodological Answer :

- Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions (pH > 10). Stabilize by maintaining neutral pH during reactions or using protective groups (e.g., tert-butyl esters) for labile intermediates .

- Thermal Degradation : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C. Store at low temperatures (2–8°C) and avoid prolonged heating in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.